molecular formula C14H20BrNO2S B2983596 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine CAS No. 496014-66-5

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine

Cat. No.: B2983596
CAS No.: 496014-66-5
M. Wt: 346.28
InChI Key: BCBLAFDWQZPZAV-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by a bulky benzenesulfonyl group substituted with bromo and three methyl groups. Its molecular formula is C₁₄H₂₀BrNO₂S (molar mass: 370.29 g/mol). The sulfonyl group enhances metabolic stability compared to acyl or alkyl substituents, while the bromo and trimethyl groups influence steric and electronic properties, impacting receptor binding and pharmacokinetics .

Properties

IUPAC Name

1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2S/c1-10-9-11(2)14(12(3)13(10)15)19(17,18)16-7-5-4-6-8-16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBLAFDWQZPZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2CCCCC2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine typically involves the reaction of piperidine with 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Conformation and Basicity

  • Sulfonamides vs. Amides/Amines: Sulfonamide derivatives exhibit lower nitrogen basicity compared to alkylamines or amides due to the electron-withdrawing sulfonyl group.
  • Steric Effects : Bulky substituents like 2,4,6-trimethyl in the target compound increase hydrophobicity and may enhance binding to hydrophobic pockets in enzymes or receptors. For example, 1-(3-phenylbutyl)piperidine derivatives with larger substituents show improved adaptation to hydrophobic cavities in σ1 receptor ligands .

Key Research Findings and Trends

  • Sulfonamide Superiority : N-Sulfonyl piperidines consistently outperform acyl or alkyl derivatives in enzyme inhibition (e.g., sEH inhibitors with IC₅₀ < 10 nM) .
  • Conformational Locking : Piperidine rings with bulky substituents (e.g., 3-phenylbutyl) adopt boat-like conformations, optimizing interactions with receptors like σ1 .
  • Hybrid Pharmacophores : Combining sulfonyl groups with halogenated aryl rings (e.g., 3-bromo-4-methoxyphenyl) balances potency and metabolic stability .

Biological Activity

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety. The synthesis typically involves the reaction of piperidine with a suitable sulfonyl chloride derivative. The following table summarizes key synthetic routes:

StepReagents/ConditionsProduct
1Piperidine + 3-Bromo-2,4,6-trimethylbenzenesulfonyl chlorideThis compound
2Base (e.g., NaOH) in organic solventFinal product purification

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems and may exhibit inhibitory effects on certain enzymes involved in cellular signaling pathways.

Potential Targets:

  • Neurotransmitter Receptors : The compound may influence serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
  • Enzymatic Activity : It could inhibit specific enzymes related to cancer cell proliferation.

Biological Activity

Recent studies have highlighted the compound's potential in various biological assays:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • IC50 Values : The compound showed IC50 values ranging from 5 nM to 30 nM against colon cancer cells (DLD-1) .
  • Neuroprotective Effects : Preliminary data suggest that it may possess neuroprotective properties by mitigating oxidative stress in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antitumor Efficacy

A study assessed the efficacy of the compound on tumor xenografts in mice:

  • Methodology : Mice were implanted with DLD-1 colon cancer cells and treated with varying doses of the compound.
  • Findings : Significant tumor reduction was observed without notable toxicity, as indicated by normal histopathological results .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study:

  • Objective : To evaluate the effects on neurotransmitter systems.
  • Results : The compound exhibited modulation of serotonin receptor activity, which may be beneficial for treating anxiety disorders .

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